molecular formula C23H24N4O4 B12180953 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(4-methoxybenzyl)-2-oxoacetamide

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(4-methoxybenzyl)-2-oxoacetamide

Cat. No.: B12180953
M. Wt: 420.5 g/mol
InChI Key: VUFRSSNGBQBAQU-UHFFFAOYSA-N
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Description

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(4-methoxybenzyl)-2-oxoacetamide is a complex organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound is of significant interest in pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

The synthesis of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(4-methoxybenzyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole nucleus. The reaction conditions often include the use of solvents like dichloromethane and reagents such as N,N’-dicyclohexylcarbodiimide for coupling reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(4-methoxybenzyl)-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can inhibit or activate certain cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives like:

The uniqueness of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(4-methoxybenzyl)-2-oxoacetamide lies in its specific molecular structure, which provides a distinct set of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-[(4-methoxyphenyl)methyl]-2-oxoacetamide

InChI

InChI=1S/C23H24N4O4/c1-31-18-8-6-16(7-9-18)15-24-21(28)23(30)27-12-10-26(11-13-27)22(29)20-14-17-4-2-3-5-19(17)25-20/h2-9,14,25H,10-13,15H2,1H3,(H,24,28)

InChI Key

VUFRSSNGBQBAQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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